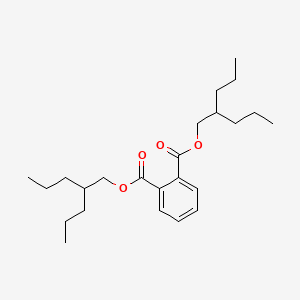
Di-n-2-propylpentylphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid di(2-propylpentyl)ester is a benzoate ester.
Scientific Research Applications
1. Plasticizer Applications and Environmental Concerns
- Di-n-2-propylpentylphthalate, a phthalate ester, is primarily used as a plasticizer in various products. Research has shown that such compounds can migrate into the environment, leading to concerns about their potential impact. A study by Peijnenburg and Struijś (2006) provided overviews of levels of different phthalates, including Di-n-2-propylpentylphthalate (DEHP), found in various environmental samples in the Netherlands, highlighting the need for monitoring and understanding the environmental impact of these chemicals (Peijnenburg & Struijś, 2006).
2. Medical Device Applications
- Di-n-2-propylpentylphthalate is used in medical devices, specifically in plasticized polyvinyl chloride (PVC) blood bags. Its presence stabilizes red blood cell membranes and prevents excessive hemolysis. A study by Graminske et al. (2018) highlighted the use of di-n-2-propylpentylphthalate in blood bags and discussed its potential as a replacement for other phthalates like DEHP (Graminske et al., 2018).
3. Biomonitoring and Human Exposure
- The assessment of human exposure to di-n-2-propylpentylphthalate is crucial for understanding its potential health effects. A study by Silva et al. (2019) evaluated exposure to di-n-2-propylpentylphthalate in the U.S. population, using urinary metabolites as biomarkers. This research is critical for understanding the extent of human exposure to this compound and its potential health implications (Silva et al., 2019).
4. Analytical Methods for Detection
- Accurate detection and quantification of di-n-2-propylpentylphthalate are essential for environmental monitoring and health studies. A study by Lessmann et al. (2016) developed a method for detecting metabolites of di-n-2-propylpentylphthalate in human urine, providing a basis for investigating human metabolism and exposure to this chemical (Lessmann et al., 2016).
properties
CAS RN |
70910-37-1 |
|---|---|
Product Name |
Di-n-2-propylpentylphthalate |
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
bis(2-propylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-11-19(12-6-2)17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-20(13-7-3)14-8-4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 |
InChI Key |
KIYUVQCUDDMZRE-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCC |
Canonical SMILES |
CCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCC |
Other CAS RN |
70910-37-1 |
synonyms |
di-n-2-propylpentylphthalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




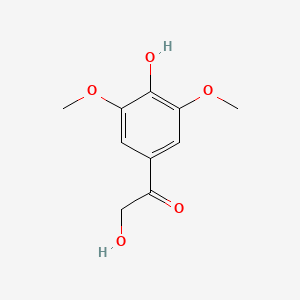
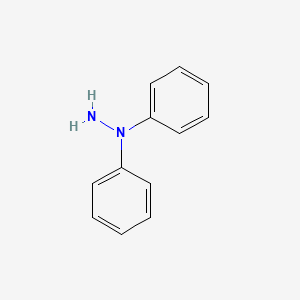
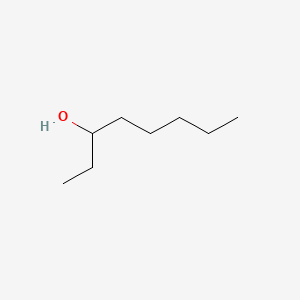



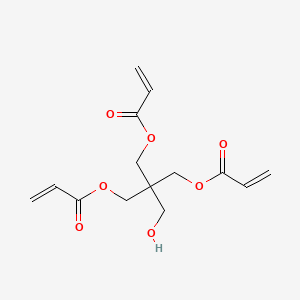
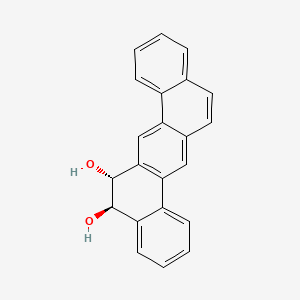
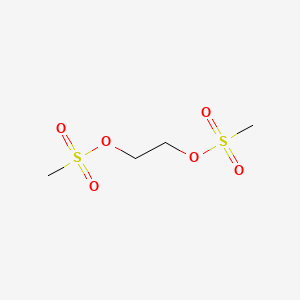


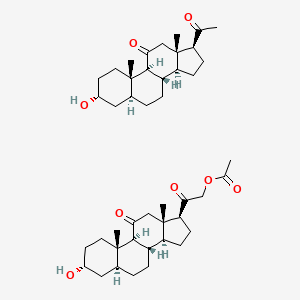
![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)